N-(4-Amino-1-adamantyl)acetamide hydrochloride
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Overview
Description
“N-(4-Amino-1-adamantyl)acetamide hydrochloride” is a chemical compound with the molecular formula C12H21ClN2O . It is a research-use-only product .
Synthesis Analysis
The synthesis of N-Adamantylated amides, which includes “N-(4-Amino-1-adamantyl)acetamide hydrochloride”, has been carried out from 1-adamantyl nitrate in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .
Molecular Structure Analysis
The molecular weight of “N-(4-Amino-1-adamantyl)acetamide hydrochloride” is 244.76 . The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-Amino-1-adamantyl)acetamide hydrochloride” include the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which is then deacetylated to afford 1-amino-adamantane . The salt is then formed with anhydrous HCl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Amino-1-adamantyl)acetamide hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Scientific Research Applications
Antiviral Drug
“N-(4-Amino-1-adamantyl)acetamide hydrochloride” is known to have antiviral properties . It was used to treat certain type-A influenza infections . The antiviral activity of this compound was first reported in 1964 .
Anti-Parkinson Drug
This compound is also used as an antidyskinetic agent to treat Parkinson’s disease . It helps in managing the motor symptoms associated with Parkinson’s disease .
Anti-Alzheimer Properties
Adamantane derivatives, such as “N-(4-Amino-1-adamantyl)acetamide hydrochloride”, are known to exhibit anti-Alzheimer properties . They can potentially improve the cognitive functions in Alzheimer’s patients .
Synthesis of Nanodiamonds
The adamantane moiety in “N-(4-Amino-1-adamantyl)acetamide hydrochloride” is superimposable on the diamond lattice . This property makes it a potential candidate for the synthesis of nanodiamonds .
Improvement of Lipophilicity and Stability of Drugs
The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Metabolite of Adamantamine
“N-(4-Amino-1-adamantyl)acetamide hydrochloride” is a metabolite of Adamantamine . It can be used in research studies to understand the metabolic pathways and pharmacokinetics of Adamantamine .
Mechanism of Action
Target of Action
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a nitrogen-containing compound with an adamantane core It’s known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities .
Mode of Action
It’s known that these types of compounds interact with their targets via carbocation transformations . This involves the introduction of an NH group into the adamantane core .
Biochemical Pathways
It’s known that nitrogen-containing adamantane derivatives can affect various biological pathways, leading to antiviral and other biological activities .
Result of Action
It’s known that nitrogen-containing adamantane derivatives can exhibit antiviral and other biological activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of N-(4-Amino-1-adamantyl)acetamide hydrochloride. For instance, the reactions for the synthesis of N-adamantylated amides, a category to which this compound belongs, were carried out in sulfuric acid media . The reaction environment can influence the formation of the compound and potentially its mode of action.
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-1-adamantyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJURVZJDJDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(C(C3)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-1-adamantyl)acetamide hydrochloride |
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